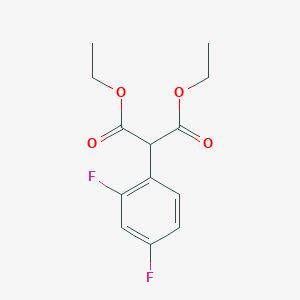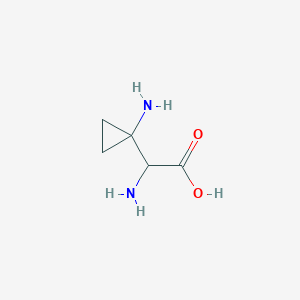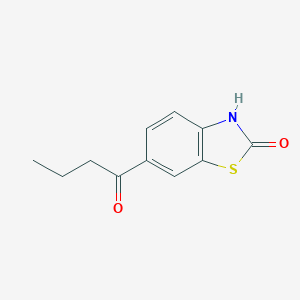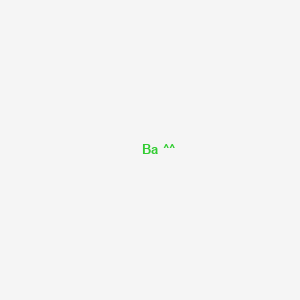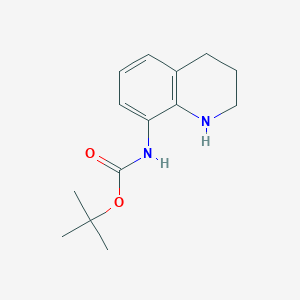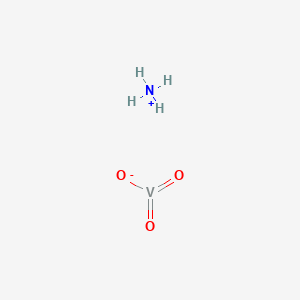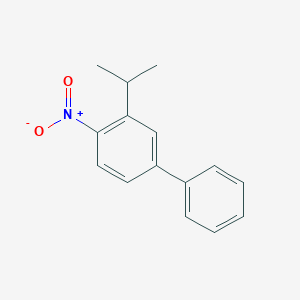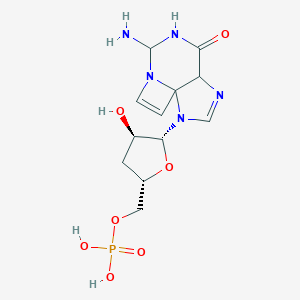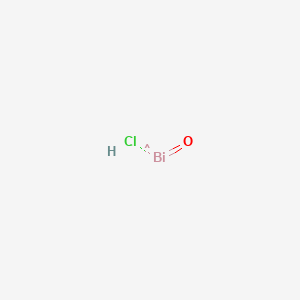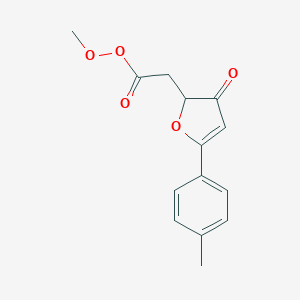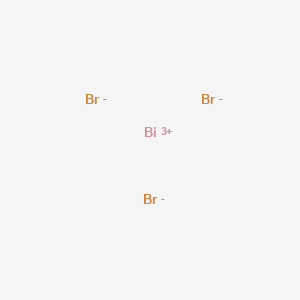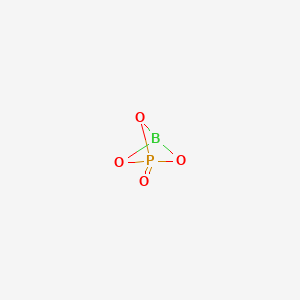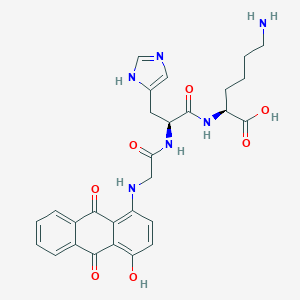
N(2)-(N-(N-(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)glycyl)-L-histidyl)-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(2)-(N-(N-(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)glycyl)-L-histidyl)-L-lysine is a synthetic molecule that has been extensively studied in the field of biochemistry and pharmacology. This compound is commonly referred to as DHLA-His-Lys and has been shown to possess a wide range of biological activities. In
作用机制
The mechanism of action of DHLA-His-Lys is not fully understood, but it is believed to act through multiple pathways. Its antioxidant activity is thought to be due to its ability to scavenge free radicals and inhibit lipid peroxidation. Its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, DHLA-His-Lys has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
生化和生理效应
DHLA-His-Lys has been shown to possess a wide range of biochemical and physiological effects. It has been shown to protect against oxidative stress, reduce inflammation, and possess antimicrobial properties. Additionally, DHLA-His-Lys has been studied for its potential use as a neuroprotective agent and has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using DHLA-His-Lys in lab experiments is its ability to act as both an antioxidant and an anti-inflammatory agent, which makes it a useful tool for studying oxidative stress and inflammation in various cell types and animal models. Additionally, DHLA-His-Lys has been shown to possess antimicrobial properties, which makes it a potential candidate for studying the mechanisms of antimicrobial activity. One limitation of using DHLA-His-Lys in lab experiments is its relatively high cost compared to other antioxidants and anti-inflammatory agents.
未来方向
There are several future directions for the study of DHLA-His-Lys. One direction is to further elucidate its mechanism of action and its potential use as a neuroprotective agent. Another direction is to study its potential use as an antimicrobial agent and to explore its mechanism of antimicrobial activity. Additionally, there is a need for further studies on the safety and toxicity of DHLA-His-Lys, as well as its pharmacokinetics and pharmacodynamics in various animal models and in humans.
合成方法
The synthesis of DHLA-His-Lys involves the coupling of three amino acids, namely glycine, histidine, and lysine, with a derivative of anthracene. The anthracene derivative used in the synthesis is 9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracene carboxylic acid, which is activated with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide. The three amino acids are then coupled with the activated anthracene derivative using standard peptide synthesis techniques.
科学研究应用
DHLA-His-Lys has been extensively studied in the field of biochemistry and pharmacology due to its ability to act as an antioxidant and an anti-inflammatory agent. It has been shown to protect against oxidative stress and reduce inflammation in various cell types and animal models. Additionally, DHLA-His-Lys has been shown to possess antimicrobial properties and has been studied for its potential use as an antimicrobial agent.
属性
CAS 编号 |
132391-60-7 |
|---|---|
产品名称 |
N(2)-(N-(N-(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)glycyl)-L-histidyl)-L-lysine |
分子式 |
C28H30N6O7 |
分子量 |
562.6 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[[2-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C28H30N6O7/c29-10-4-3-7-19(28(40)41)34-27(39)20(11-15-12-30-14-32-15)33-22(36)13-31-18-8-9-21(35)24-23(18)25(37)16-5-1-2-6-17(16)26(24)38/h1-2,5-6,8-9,12,14,19-20,31,35H,3-4,7,10-11,13,29H2,(H,30,32)(H,33,36)(H,34,39)(H,40,41)/t19-,20-/m0/s1 |
InChI 键 |
OZOILYIDULXYNI-PMACEKPBSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NCC(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCCN)C(=O)O |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NCC(=O)NC(CC4=CN=CN4)C(=O)NC(CCCCN)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NCC(=O)NC(CC4=CN=CN4)C(=O)NC(CCCCN)C(=O)O |
序列 |
GHK |
同义词 |
1-hydroxy-4-(glycyl-histidyl-lysine)anthraquinone 4-(glycyl-histidyl-lysine)-1-hydroxyanthraquinone Q-GHK |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



